molecular formula C27H49N3O6 B13393923 N-a-Boc-N-e-allyloxycarbonyl-L-lysinedicyclohexylaminesalt

N-a-Boc-N-e-allyloxycarbonyl-L-lysinedicyclohexylaminesalt

Cat. No.: B13393923
M. Wt: 511.7 g/mol
InChI Key: TXVAVNGGMCSJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-D-LYS(ALOC)-OH DCHA is a compound used in various scientific research fields, particularly in chemistry and biology. It is a derivative of lysine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-D-LYS(ALOC)-OH DCHA typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (BOC) group and the side chain amino group with an allyloxycarbonyl (ALOC) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of BOC-D-LYS(ALOC)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

BOC-D-LYS(ALOC)-OH DCHA undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the BOC and ALOC protecting groups using reagents like trifluoroacetic acid (TFA) or palladium catalysts.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for BOC removal; palladium on carbon (Pd/C) with hydrogen gas for ALOC removal.

    Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Major Products Formed

    Deprotection: Lysine derivatives with free amino groups.

    Coupling: Peptides and peptide conjugates.

Scientific Research Applications

BOC-D-LYS(ALOC)-OH DCHA is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of BOC-D-LYS(ALOC)-OH DCHA involves its role as a protected amino acid derivative. The BOC and ALOC groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

    BOC-LYS(BOC)-OH: Another protected lysine derivative with two BOC groups.

    Fmoc-LYS(BOC)-OH: A lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group and a BOC group.

Uniqueness

BOC-D-LYS(ALOC)-OH DCHA is unique due to the presence of both BOC and ALOC protecting groups, which provide selective protection and deprotection strategies. This allows for more precise control in peptide synthesis and bioconjugation applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVAVNGGMCSJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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